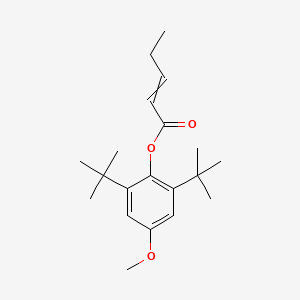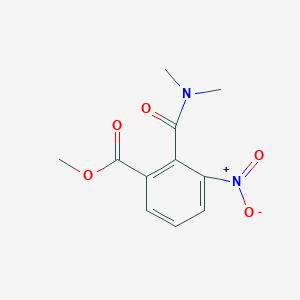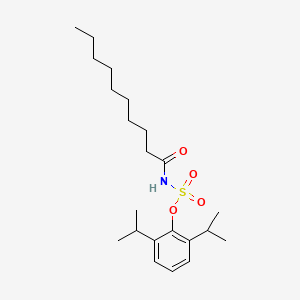
9H-Fluorene-2,7-dicarboxaldehyde, 9,9-dipropyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Fluorene-2,7-dicarboxaldehyde, 9,9-dipropyl-: is an organic compound belonging to the fluorene family It is characterized by the presence of two formyl groups at the 2 and 7 positions of the fluorene core, and two propyl groups at the 9 position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluorene-2,7-dicarboxaldehyde, 9,9-dipropyl- typically involves the functionalization of fluorene derivatives. One common method is the formylation of 9,9-dipropylfluorene using Vilsmeier-Haack reaction conditions, which involves the use of a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). The reaction proceeds under controlled temperature conditions to yield the desired dicarboxaldehyde product.
Industrial Production Methods: While specific industrial production methods for 9H-Fluorene-2,7-dicarboxaldehyde, 9,9-dipropyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, purification processes, and ensuring the safety and efficiency of the production at an industrial scale.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction of the formyl groups can yield the corresponding alcohols.
Substitution: The aromatic core of the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic substitution reactions can be facilitated using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: 9H-Fluorene-2,7-dicarboxylic acid, 9,9-dipropyl-
Reduction: 9H-Fluorene-2,7-dimethanol, 9,9-dipropyl-
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of novel materials with specific electronic properties.
Biology: While direct biological applications are limited, derivatives of fluorene compounds have been explored for their potential in drug development and as fluorescent probes.
Medicine: Research into fluorene derivatives has shown potential in developing therapeutic agents, particularly in targeting specific biological pathways.
Industry: In the field of organic electronics, 9H-Fluorene-2,7-dicarboxaldehyde, 9,9-dipropyl- is investigated for its use in organic light-emitting diodes (OLEDs) and other electronic devices due to its favorable electronic properties.
作用機序
The mechanism by which 9H-Fluorene-2,7-dicarboxaldehyde, 9,9-dipropyl- exerts its effects is largely dependent on its chemical structure. The formyl groups can participate in various chemical reactions, allowing the compound to act as an intermediate in the synthesis of more complex molecules. The propyl groups at the 9 position provide steric hindrance, influencing the reactivity and stability of the compound. In electronic applications, the conjugated system of the fluorene core plays a crucial role in its electronic properties, facilitating charge transport and light emission.
類似化合物との比較
- 9,9-Dioctyl-9H-fluorene-2,7-dicarboxaldehyde
- 9,9-Dimethyl-9H-fluorene-2,7-dicarboxaldehyde
- 9,9-Dihexyl-2,7-dibromofluorene
Comparison:
- 9,9-Dioctyl-9H-fluorene-2,7-dicarboxaldehyde: Similar in structure but with longer alkyl chains, which can influence solubility and electronic properties.
- 9,9-Dimethyl-9H-fluorene-2,7-dicarboxaldehyde: The presence of methyl groups instead of propyl groups results in different steric and electronic effects.
- 9,9-Dihexyl-2,7-dibromofluorene: Contains bromine atoms, making it more reactive in substitution reactions and useful as an intermediate in polymer synthesis.
The uniqueness of 9H-Fluorene-2,7-dicarboxaldehyde, 9,9-dipropyl- lies in its specific substitution pattern, which provides a balance between steric hindrance and electronic properties, making it a versatile compound for various applications.
特性
CAS番号 |
157771-55-6 |
|---|---|
分子式 |
C21H22O2 |
分子量 |
306.4 g/mol |
IUPAC名 |
9,9-dipropylfluorene-2,7-dicarbaldehyde |
InChI |
InChI=1S/C21H22O2/c1-3-9-21(10-4-2)19-11-15(13-22)5-7-17(19)18-8-6-16(14-23)12-20(18)21/h5-8,11-14H,3-4,9-10H2,1-2H3 |
InChIキー |
MVAPWYJVSCMSPP-UHFFFAOYSA-N |
正規SMILES |
CCCC1(C2=C(C=CC(=C2)C=O)C3=C1C=C(C=C3)C=O)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


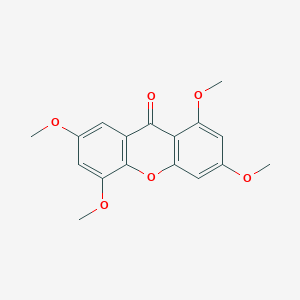
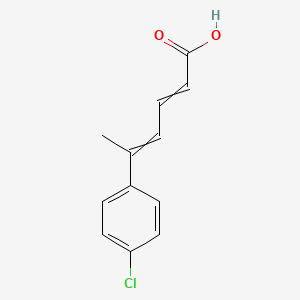
![2-Aziridinemethanol, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3R)-](/img/structure/B14273043.png)
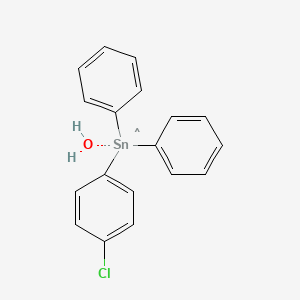
![2-Hexadecyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propanediamide](/img/structure/B14273057.png)

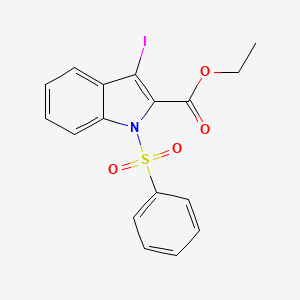

![4-{5-[4-(Dodecyloxy)phenyl]pyrimidin-2-YL}benzoyl chloride](/img/structure/B14273099.png)

